

Exploring the potential therapeutic applications of Recainam derivatives

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An In-depth Technical Guide to the Therapeutic Applications of Recainam

Disclaimer: This technical guide focuses on the parent compound, **Recainam**, due to a significant lack of publicly available scientific literature and clinical data on its derivatives. Extensive searches for "**Recainam** derivatives," "**Recainam** analogs," and related terms did not yield specific information regarding their synthesis, therapeutic applications, or experimental evaluation. Therefore, the following information pertains to **Recainam**.

Recainam is a Class I antiarrhythmic agent developed for the treatment of ventricular arrhythmias.[1][2] It exhibits potent effects on cardiac electrophysiology, primarily by blocking sodium channels in the heart muscle. This guide provides a comprehensive overview of its clinical pharmacology, efficacy, and the methodologies used in its evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data from clinical studies on **Recainam**, including its efficacy in suppressing ventricular arrhythmias and its pharmacokinetic profile.

Table 1: Efficacy of Oral **Recainam** in Ventricular Arrhythmia Suppression[1]



Dosage	Median VPC Reduction	Median Repetitive Beat Reduction	Individual Efficacy (≥70% VPC or ≥90% Repetitive Beat Suppression)
300 mg/day	Ineffective	18% (not significant)	Not Reported
900 mg/day	58%	94%	64% of patients
1500 mg/day	79%	98%	73% of patients

VPC: Ventricular Premature Complexes

Table 2: Efficacy of Intravenous **Recainam** in Complex Ventricular Arrhythmias[3]

Timepoint	Median Total PVC Reduction	Median Repetitive Beat Suppression
Short-term (1 hour post- loading dose)	99.6%	100%
Long-term (23 hours of maintenance infusion)	99.7%	100%

PVC: Premature Ventricular Complexes

Table 3: Pharmacokinetic Parameters of Intravenous Recainam[2]

Parameter	Value
Terminal Elimination Half-life	5.0 ± 0.8 hours
Systemic Clearance	0.27 ± 0.08 L/hour/kg
Central Volume of Distribution	0.32 ± 0.11 L/kg
Steady-State Volume of Distribution	1.4 ± 0.4 L/kg

Table 4: Pharmacokinetic Parameters of Oral Recainam in Patients with Resistant Arrhythmias



Parameter	Value
Plasma Half-life	9.4 ± 4.1 hours
Mean Effective Dosage	427 mg every 8 hours
Mean Effective Trough Plasma Concentration	1.83 μg/mL

Experimental Protocols

The following are detailed methodologies for key experiments cited in the clinical evaluation of **Recainam**.

Oral Recainam Dose-Ranging and Efficacy Study

- Study Design: A two-part study involving an initial dose-ranging phase followed by a doubleblind, placebo-controlled crossover phase.
- Patient Population: 12 patients with frequent ventricular premature complexes (VPCs) (at least 30/hour).
- Dose-Ranging Protocol:
 - Patients received incremental oral doses of 100 mg, 300 mg, and 500 mg of Recainam every 8 hours.
 - Each dose was administered for 3 days.
 - Efficacy was assessed on the last day of each dosing period using 24-hour ambulatory electrocardiographic monitoring.
- Double-Blind Crossover Protocol:
 - Patients who responded to **Recainam** in the dose-ranging phase were randomized to receive either their effective dose of **Recainam** or a placebo for 1 week.
 - After a 1-week washout period, patients were crossed over to the other treatment for 1 week.



- Arrhythmia frequency was assessed by 24-hour ambulatory electrocardiography at the end of each treatment week.
- Data Analysis: VPC and repetitive beat frequencies were compared between baseline and each dose level, and between Recainam and placebo treatments.

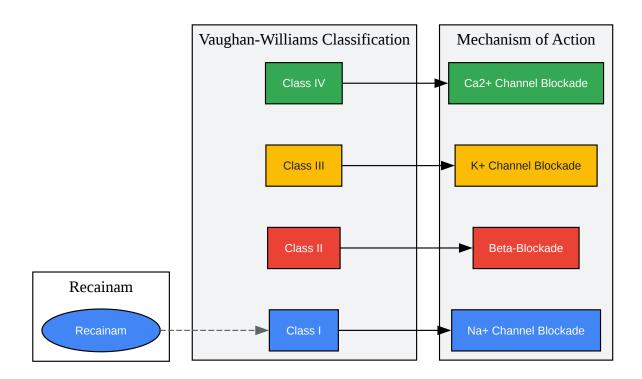
Intravenous Recainam Pharmacokinetic and Antiarrhythmic Evaluation

- Study Design: An open-label, multicenter study.
- Patient Population: 18 patients (15 men, 3 women) with frequent VPCs (>30/hour) and unsustained ventricular tachycardia.
- Dosing Protocol:
 - A loading dose of Recainam was administered intravenously.
 - This was followed by a 23-hour and 20-minute maintenance infusion.
- Pharmacokinetic Sampling:
 - Periodic blood samples were obtained during and after the termination of the infusion to determine **Recainam** plasma concentrations.
 - Urine specimens were collected over scheduled intervals to determine the urinary excretion of Recainam.
- Pharmacokinetic Analysis: A two-compartment pharmacokinetic model was used to analyze
 the plasma concentration-time data and calculate parameters such as terminal elimination
 half-life, systemic clearance, and volume of distribution.
- Efficacy Assessment: Continuous electrocardiographic monitoring was performed to assess the suppression of VPCs and runs of ventricular tachycardia.

Signaling Pathways and Experimental Workflows Mechanism of Action: Class I Antiarrhythmic Agent



Recainam is classified as a Class I antiarrhythmic agent according to the Vaughan-Williams classification. Its primary mechanism of action is the blockade of fast sodium channels (INa) in the cardiac myocytes. This action reduces the maximum rate of depolarization (Vmax or Phase 0) of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.



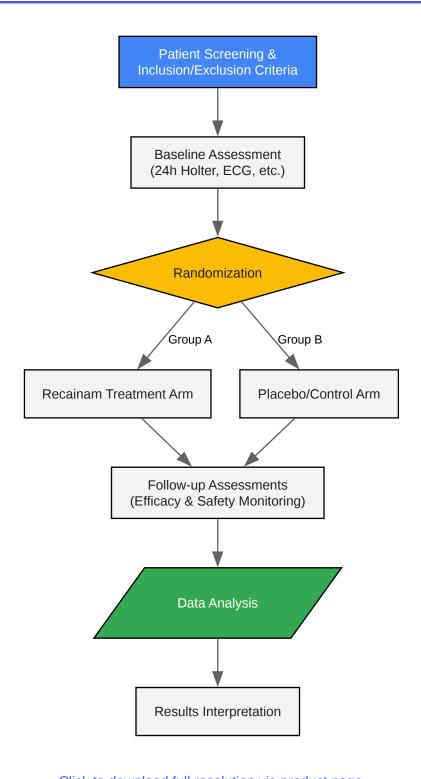
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Caption: Vaughan-Williams classification of antiarrhythmic drugs, highlighting **Recainam** as a Class I agent.

Clinical Trial Workflow for Recainam Evaluation

The evaluation of **Recainam**'s efficacy and safety typically followed a structured clinical trial workflow, as described in the cited studies.





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Caption: A generalized workflow for a double-blind, placebo-controlled clinical trial of **Recainam**.



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